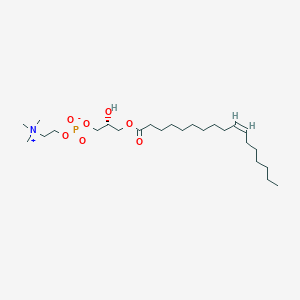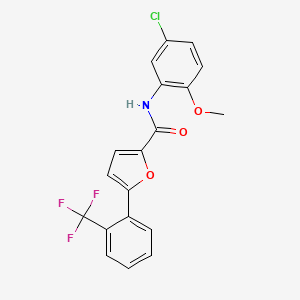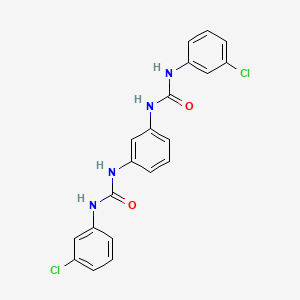
Plumbane, diethyldiphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyldiphenyllead is an organolead compound with the chemical formula C16H20Pb It is characterized by the presence of two ethyl groups and two phenyl groups bonded to a central lead atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyldiphenyllead can be synthesized through the reaction of lead chloride with diethylmagnesium and diphenylmagnesium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of diethyldiphenyllead involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Diethyldiphenyllead undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert diethyldiphenyllead to lead metal and other reduced species.
Substitution: The ethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and phenyl derivatives.
Reduction: Lead metal and ethyl derivatives.
Substitution: Various substituted lead compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Diethyldiphenyllead has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of diethyldiphenyllead involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can generate reactive oxygen species, causing oxidative stress and cellular damage. The molecular targets include various enzymes and structural proteins, which can disrupt normal cellular functions.
Comparación Con Compuestos Similares
Tetraethyllead: Another organolead compound with four ethyl groups bonded to lead.
Tetraphenyllead: Contains four phenyl groups bonded to lead.
Diethyllead dichloride: Similar structure but with two chlorine atoms instead of phenyl groups.
Uniqueness: Diethyldiphenyllead is unique due to the combination of ethyl and phenyl groups, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with reagents and biological molecules, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
4692-79-9 |
|---|---|
Fórmula molecular |
C16H20Pb |
Peso molecular |
419 g/mol |
Nombre IUPAC |
diethyl(diphenyl)plumbane |
InChI |
InChI=1S/2C6H5.2C2H5.Pb/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3; |
Clave InChI |
YYMFQOMSRZVTQK-UHFFFAOYSA-N |
SMILES canónico |
CC[Pb](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)



![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)

![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)






